molecular formula C12H17NO2S B1443976 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide CAS No. 1342865-98-8

2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide

Cat. No. B1443976
M. Wt: 239.34 g/mol
InChI Key: HQHKUFAXQDKPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1342865-98-8 . It has a molecular weight of 239.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide . The Inchi Code is 1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Sulfamoylation of Hydroxyl Groups

Research by Okada, Iwashita, and Koizumi (2000) highlights the use of N, N-dimethylacetamide in accelerating the sulfamoylation reaction of hydroxyl groups. This process is significant for the synthesis of sulfamates, offering a high yield without a base and applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Synthesis and Characterization of Sulfanilamide Derivatives

Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including compounds structurally related to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, and investigated their thermal and antimicrobial properties. This research contributes to understanding the chemical and biological properties of such compounds (Lahtinen et al., 2014).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

A study by Venkatesan et al. (2004) on a series of compounds, including 4-alkynyloxy phenyl sulfanyl derivatives, demonstrated their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is crucial for developing new therapeutic agents for diseases involving these enzymes (Venkatesan et al., 2004).

Anticancer Activity of Oxazoles

Zyabrev et al. (2022) synthesized a series of oxazoles with potential anticancer activities. Their research included compounds structurally related to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, highlighting the potential of such compounds in cancer treatment (Zyabrev et al., 2022).

Synthesis of Phenylthio Phenols

Xu, Wan, Mao, and Pan (2010) developed a method for synthesizing 2-(phenylthio)phenols, using dimethyl sulfoxide as the oxidant. This process, involving compounds similar to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, is significant in organic synthesis and pharmaceutical research (Xu, Wan, Mao, & Pan, 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHKUFAXQDKPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SCC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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